molecular formula C29H29NO10S B2616971 Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate CAS No. 199436-86-7

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate

Cat. No.: B2616971
CAS No.: 199436-86-7
M. Wt: 583.61
InChI Key: LRHRYBWVKUOBTO-UHFFFAOYSA-N
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Description

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is a sulfonated derivative of 4-hydroxybutyrate. This compound is widely used in biochemistry and molecular biology due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate typically involves the reaction of 4-hydroxybutyrate with sulfonating agents under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction could produce simpler hydroxybutyrate derivatives .

Scientific Research Applications

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate involves its interaction with specific molecular targets and pathways. The compound can modify biomolecules through covalent bonding, altering their structure and function. This modification can affect various biological processes, making it a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

  • Sulphosuccinimidyl-4-hydroxybutyrate
  • Sulphosuccinimidyl-4-methoxybutyrate
  • Sulphosuccinimidyl-4-ethoxybutyrate

Uniqueness

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate stands out due to its unique sulfonated structure, which enhances its solubility and reactivity. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

1-[4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO10S/c1-37-23-14-10-21(11-15-23)29(20-7-4-3-5-8-20,22-12-16-24(38-2)17-13-22)39-18-6-9-27(32)40-30-26(31)19-25(28(30)33)41(34,35)36/h3-5,7-8,10-17,25H,6,9,18-19H2,1-2H3,(H,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHRYBWVKUOBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199436-86-7
Record name Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate
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